molecular formula C18H21ClN2O4S B4029252 ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE

ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE

Cat. No.: B4029252
M. Wt: 396.9 g/mol
InChI Key: MLFKLIXVDXMWAV-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenoxy group, and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

    Hydrolysis: Carboxylic acid, ethanol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE can be compared with other thiazole derivatives to highlight its uniqueness:

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-methyl-1,3-thiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-5-24-15(22)10-14-11(2)20-17(26-14)21-16(23)18(3,4)25-13-8-6-12(19)7-9-13/h6-9H,5,10H2,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFKLIXVDXMWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE
Reactant of Route 5
ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE

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